![molecular formula C11H9N3O B12610478 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one CAS No. 651043-35-5](/img/structure/B12610478.png)
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. These compounds are characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines, leading to the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides . Another approach involves the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides to afford the corresponding hexahydro derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides leads to the formation of hexahydro derivatives . Additionally, the compound can participate in substitution reactions with different nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound include various substituted diazepinoindoles and their reduced forms. These products are often characterized by their unique structural features and potential biological activities.
Scientific Research Applications
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development. In organic synthesis, this compound serves as a building block for the synthesis of more complex heterocyclic compounds .
Mechanism of Action
The mechanism of action of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of RNA synthesis and the disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one include other diazepinoindoles, such as 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indoles and 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles .
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential biological activities. Its ability to inhibit HCV NS5B polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
651043-35-5 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3,8-dihydro-2H-pyrrolo[3,2-g][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-7-3-4-12-8(7)1-2-9(10)13-5-6-14-11/h1-5,12H,6H2,(H,14,15) |
InChI Key |
GGKLBCRCZJZMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C3=C(C=C2)NC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


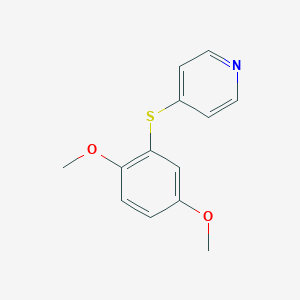
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
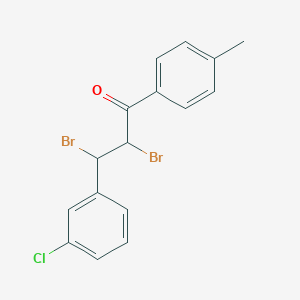
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
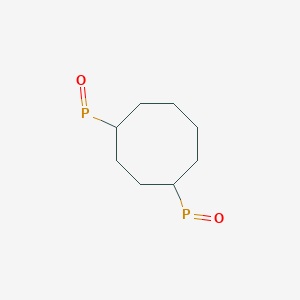
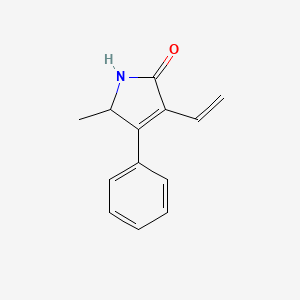
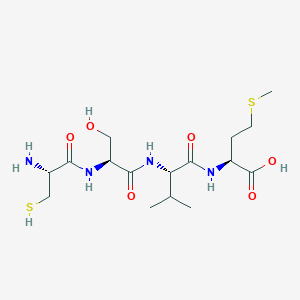
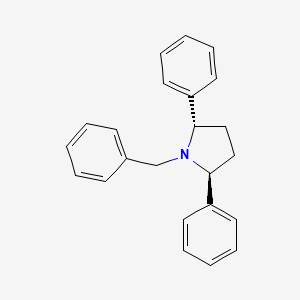
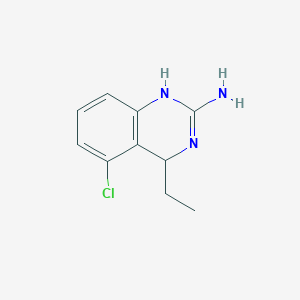
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
